molecular formula C11H13ClO2 B3368222 4-Chlorobenzenebutanoic acid methyl ester CAS No. 20637-04-1

4-Chlorobenzenebutanoic acid methyl ester

Cat. No. B3368222
CAS RN: 20637-04-1
M. Wt: 212.67 g/mol
InChI Key: PKDYQQMLWWXCHT-UHFFFAOYSA-N
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Description

4-Chlorobenzenebutanoic acid methyl ester, also known as methyl 4-(4-chlorophenyl)butanoate, is a chemical compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.67 . The compound is typically used in laboratory settings .


Synthesis Analysis

The synthesis of esters like 4-Chlorobenzenebutanoic acid methyl ester can be accomplished through several methods. One common method is the esterification of carboxylic acids with alcohols . Another method involves the transesterification of triglycerides in the presence of sodium hydroxide .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzenebutanoic acid methyl ester consists of a benzene ring attached to a four-carbon chain (butanoic acid) with a chlorine atom on the benzene ring and a methyl ester group at the end of the chain .


Chemical Reactions Analysis

Esters like 4-Chlorobenzenebutanoic acid methyl ester can undergo various chemical reactions. For instance, they can be produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide, or potassium hydroxide .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

4-Chlorobenzenebutanoic acid methyl ester can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation , a valuable but unknown transformation .

Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B

The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Protodeboronation using this compound affords the indolizidine in good yield and diastereoselectivity .

Formal Anti-Markovnikov Hydromethylation of Alkenes

4-Chlorobenzenebutanoic acid methyl ester can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Mechanism of Action

Mode of Action

Esters, such as 4-Chlorobenzenebutanoic acid methyl ester, can undergo various reactions including hydrolysis, reduction, and trans-esterification . For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Biochemical Pathways

In these reactions, two ester molecules or one diester molecule can react to form a β-keto ester or a cyclic β-keto ester respectively .

Action Environment

Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of 4-Chlorobenzenebutanoic acid methyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .

Safety and Hazards

The safety data sheet for similar esters indicates that they can cause skin irritation, serious eye irritation, and may be toxic if inhaled . They may also cause drowsiness or dizziness, and are suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

The future directions in the study and application of esters like 4-Chlorobenzenebutanoic acid methyl ester could involve further investigation into their reaction kinetics, as this forms the basis for the design of chemical reactors . Additionally, optimizing the yield of esters in reactions could also be a focus of future research .

properties

IUPAC Name

methyl 4-(4-chlorophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDYQQMLWWXCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzenebutanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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